molecular formula C12H22N2O5 B2638303 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid CAS No. 2551117-43-0

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid

Cat. No.: B2638303
CAS No.: 2551117-43-0
M. Wt: 274.317
InChI Key: WYSFYHOYBGPVKT-UHFFFAOYSA-N
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Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a pentyl chain, which is further linked to an oxoacetic acid moiety. However, detailed toxicological, pharmacological, or ecological data remain scarce.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-8-6-4-5-7-13-9(15)10(16)17/h4-8H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFYHOYBGPVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Attachment of the pentylamine chain: The pentylamine chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the pentyl chain.

    Formation of the oxoacetic acid group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine and carbamate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties . Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant reductions in cell viability in lung adenocarcinoma (A549) cells, with an IC50 value indicating effective apoptosis induction.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)66Induces apoptosis
MCF-7 (Breast)45Cell cycle arrest
HCT116 (Colon)55DNA damage response

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Its efficacy was evaluated against multidrug-resistant strains, revealing significant inhibition zones comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

Pharmaceutical Applications

The compound's structure allows it to function as a potential inhibitor of protein tyrosine phosphatases , which are critical in regulating cellular processes such as growth and differentiation. This inhibition can lead to enhanced therapeutic strategies for diseases like cancer and diabetes.

Case Study: Protein Tyrosine Phosphatase Inhibition

A study highlighted its role as a protein tyrosine phosphatase inhibitor, demonstrating that the compound effectively reduced tumor growth in xenograft models. This suggests its potential as a therapeutic agent in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Protection of amino groups.
  • Formation of the oxoacetic acid moiety.
  • Final coupling reactions to yield the target compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Table 1: Key Properties of 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic Acid and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Physical Form Stability/Reactivity Notes Potential Applications
2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid C₁₁H₂₁N₂O₅ 261.29* Boc-protected pentylamino, oxoacetic acid Not reported Boc group enhances amine stability Drug delivery, agrochemicals (inferred)
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Boc-protected amino, hydroxyl, carboxylic acid Powder Incompatible with strong oxidizers Unclear (research use)
2-(Methylamino)-2-oxoacetic acid C₃H₅NO₃ 119.08 Methylamino, oxoacetic acid Not reported Unprotected amine; reactive Chemical synthesis
Fluazifop (pesticide analog) C₁₅H₁₂F₃NO₄ 327.26 Trifluoromethyl pyridine, phenoxypropanoic acid Liquid Herbicidal activity Agriculture

*Calculated based on structural formula.

Key Observations:

Boc Protection and Stability: The Boc group in the target compound and 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid enhances stability by shielding the amine from degradation, unlike the reactive methylamino group in 2-(methylamino)-2-oxoacetic acid . Both Boc-containing compounds are incompatible with strong oxidizers, suggesting shared handling precautions .

Hydrophobicity vs. Hydrophilicity: The target compound’s Boc-pentylamino chain increases hydrophobicity compared to the hydroxyl group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. This could influence solubility and membrane permeability in biological systems.

Functional Group Diversity :

  • Pesticides like fluazifop share a carboxylic acid backbone but differ significantly in substituents (e.g., trifluoromethyl pyridine), which drive herbicidal activity. The target’s oxoacetic acid group may confer distinct reactivity but lacks documented pesticidal use.

Biological Activity

The compound 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid (CAS Number: 119798-08-2) is a synthetic derivative with potential biological applications, particularly in the fields of medicinal chemistry and molecular biology. This article synthesizes diverse research findings on its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C31H58N4O10C_{31}H_{58}N_{4}O_{10}, with a molecular weight of approximately 646.81 g/mol. Its structure includes a central oxoacetic acid moiety linked to a complex pentylamino side chain, which enhances its biological properties.

Physical Properties

PropertyValue
Molecular Weight646.813 g/mol
LogP6.305
Polar Surface Area173.04 Ų

Research indicates that this compound may interact with various biological targets, including nucleic acids and proteins involved in cellular signaling pathways. Its structure suggests a potential for cell penetration and affinity for nucleic acids, which is crucial for therapeutic applications such as gene therapy and targeted drug delivery .

Antimicrobial Properties

A study demonstrated that derivatives of similar chemical structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones observed in these studies suggest that the compound could be effective in treating infections caused by resistant strains .

Anti-Cancer Activity

Preliminary investigations into the anti-cancer properties of similar compounds have shown promise. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

  • Gene Delivery Systems : In a study focusing on peptide nucleic acid (PNA) derivatives, it was found that compounds with similar structural motifs enhanced cellular uptake and gene silencing efficiency in vitro. This suggests that 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid could serve as an effective vector for gene therapy applications .
  • Diabetes Research : Glyoxylate derivatives have been implicated as potential biomarkers for Type II diabetes, indicating that compounds like 2-oxoacetic acid may play roles in metabolic pathways relevant to diabetes pathology .

Q & A

(Basic) What safety precautions are recommended for handling 2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid given limited toxicological data?

Answer:
Due to insufficient toxicological studies, adopt precautionary measures aligned with GHS/CLP guidelines:

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation of vapors or aerosols .
  • Implement engineering controls (e.g., ventilation) and monitor airborne concentrations .
  • Provide emergency showers/eye wash stations and prohibit eating/drinking in lab areas .

(Basic) How can spectroscopic methods elucidate the molecular structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Identify hydrogen bonding between the amine (N-H) and carbonyl (C=O) groups, which stabilizes the planar structure .
  • IR Spectroscopy : Detect tautomeric forms (keto vs. enol) via characteristic C=O and N-H stretching frequencies .
  • Mass Spectrometry : Confirm molecular weight (C10H19N2O5) and fragmentation patterns .

(Advanced) What synthetic strategies can optimize multi-step synthesis of this compound?

Answer:
Hypothetical routes inspired by analogous compounds:

Step 1 : React ethyl oxalyl chloride with a pentylamine derivative to form the oxoacetamide intermediate .

Step 2 : Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation .

Step 3 : Hydrolyze the ester under mild acidic conditions to yield the final product .
Optimization Tips :

  • Use high-resolution mass spectrometry (HRMS) to track intermediate purity.
  • Adjust reaction solvents (e.g., dichloromethane for Boc protection) to minimize side reactions .

(Advanced) How can computational modeling predict tautomeric stability and reaction pathways?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to compare energy levels of keto/enol tautomers, identifying the most stable form .
  • Reaction Path Search : Apply ICReDD’s computational workflow to simulate intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Dynamics : Model intramolecular hydrogen bonding to assess structural rigidity under varying pH/temperature .

(Advanced) How should researchers analyze by-products during synthesis?

Answer:

  • Chromatographic Separation : Use HPLC or GC-MS to isolate impurities.
  • Structural Characterization : Compare NMR/IR data of by-products with reference spectra (e.g., unreacted Boc-protected intermediates) .
  • Mechanistic Insights : Identify side reactions (e.g., over-hydrolysis or Boc deprotection) through kinetic studies .

(Basic) What are the known chemical hazards and required PPE?

Answer:

  • Hazards : Limited data, but potential irritant effects on skin/eyes based on structural analogs .
  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

(Advanced) How can this compound be applied in studying enzyme-substrate interactions?

Answer:

  • Protease Inhibition : Functionalize the oxoacetic acid group to mimic natural substrates, enabling competitive binding assays .
  • Fluorescent Labeling : Modify the pentylamino chain with fluorophores to track enzyme binding via fluorescence quenching .
  • Molecular Docking : Use the compound’s InChI key (if available) to simulate binding affinities in computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.